molecular formula C37H68N2O13 B021761 (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(二甲氨基)-3-羟基-6-甲基氧杂环-2-基]氧基-2-乙基-3,4,10-三羟基-13-[(2R,4R,5S,6S)-5-羟基-4-甲氧基-4,6-二甲基氧杂环-2-基]氧基-3,5,8,10,12,14-六甲基-1-氧杂-6-氮杂环十五烷-7,15-二酮 CAS No. 76820-32-1

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(二甲氨基)-3-羟基-6-甲基氧杂环-2-基]氧基-2-乙基-3,4,10-三羟基-13-[(2R,4R,5S,6S)-5-羟基-4-甲氧基-4,6-二甲基氧杂环-2-基]氧基-3,5,8,10,12,14-六甲基-1-氧杂-6-氮杂环十五烷-7,15-二酮

货号 B021761
CAS 编号: 76820-32-1
分子量: 748.9 g/mol
InChI 键: UXDNUPFGRUGPKK-XBWOTNPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione, also known as (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione, is a useful research compound. Its molecular formula is C37H68N2O13 and its molecular weight is 748.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 这种化合物被确认为 C41H78N2O12·H2O,是 15 元半合成阿扎内抗生素阿奇霉素的 O 甲基化衍生物,具有潜在的医学应用 (Kamenar, Hulita, Vicković, Kobrehel, & Lazarevski, 1996).

  2. 它已被发现是泰利霉素衍生物合成中的副产物,表明潜在的医学应用 (Munigela, Mosesbabu, Yerramilli, Singh, Reddy, Takhi, Tatini, SreekanthBukkapattanam, & Vishweshwar, 2009).

  3. 涉及该化合物的这种方法可用于合成碳戊吡喃糖的 C-α-D-半乳吡喃糖苷,它们在化学合成中很有用 (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

  4. 合成的 C15 聚酮螺旋缩酮,包括这种化合物,表现出很高的立体选择性和对映选择性,并具有广泛的科学应用 (Meilert, Pettit, & Vogel, 2004).

  5. 它还包括 CD 螺旋缩酮,这是海绵毒素中发现的缩酮异构体的潜在前体,表明其在药物化学中的用途 (Favre, Gerber‐Lemaire, & Vogel, 2010).

属性

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,46)29(41)22(6)38-32(43)18(2)16-35(8,45)31(52-34-27(40)24(39(11)12)15-19(3)48-34)20(4)28(21(5)33(44)50-25)51-26-17-36(9,47-13)30(42)23(7)49-26/h18-31,34,40-42,45-46H,14-17H2,1-13H3,(H,38,43)/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNUPFGRUGPKK-XBWOTNPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(NC(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616715
Record name PUBCHEM_21673481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9a-aza-9a-homo Erythromycin A (~90%)

CAS RN

76820-32-1
Record name PUBCHEM_21673481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Reactant of Route 2
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Reactant of Route 3
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Reactant of Route 4
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Reactant of Route 5
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione
Reactant of Route 6
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione

Citations

For This Compound
24
Citations
U SE, IP Nwachukwu, KM Ezealisiji - researchgate.net
The aim of this study was to carry out a spectrophotometric and other pharmaceutical quality evaluation of different brands of azithromycin dihydrate tablets and capsules from Nigerian …
Number of citations: 2 www.researchgate.net
P Tarighi, S Eftekhari, M Chizari, M Sabernavaei… - European Journal of …, 2021 - Elsevier
The latest pandemic, coronavirus disease-2019 (COVID-19), is associated with high prevalence and easy transmission, which is expanding globally with no conventional treatment or …
Number of citations: 131 www.sciencedirect.com
X Luo - AIP Conference Proceedings, 2022 - pubs.aip.org
Bacterial conjunctivitis is a commonly diagnosed ophthalmic condition with high incidence and prevalence around the globe. Although bacterial conjunctivitis is generally considered …
Number of citations: 4 pubs.aip.org
J Fantini, H Chahinian, N Yahi - International journal of antimicrobial agents, 2020 - Elsevier
The emergence of SARS-coronavirus-2 (SARS-CoV-2) has led to a global pandemic disease referred to as coronavirus disease 19 (COVID-19). Hydroxychloroquine (CLQ-OH)/…
Number of citations: 123 www.sciencedirect.com
S Mangal, V Singh, S Chhibber, K Harjai - Future Microbiology, 2022 - Future Medicine
Aim: To study the influence of plant volatiles, bioactives and synthetic antibiotics on the attenuation of the quorum sensing (QS)-regulated virulence factors of Pseudomonas aeruginosa. …
Number of citations: 2 www.futuremedicine.com
K Vennela, MM Reddy, S Subramanian - academia.edu
Accepted: 30 Dec 2014 The Present work was to develop a simple, fast, accurate, precise, reproducible, Reverse Phase High Performance Liquid Chromatographic Method for …
Number of citations: 1 www.academia.edu
P Madhurima, GT Rani - International Journal of …, 2015 - search.ebscohost.com
The aim of the present study is to develop a simple, accurate, precise, sensitive, less expensive and less time consuming method RP-HPLC for simultaneous determination of …
Number of citations: 4 search.ebscohost.com
R Hough, D Tompkins, F Nicholson, S Pierson… - 2018 - gov.scot
1. Background The recycling of treated sewage sludge to agricultural land has been an important part of Scotland’s circular economy for many decades. Sewage sludges are a valuable …
Number of citations: 3 www.gov.scot
S Mukherjee, D Sinha - Coronavirus Drug Discovery, 2022 - Elsevier
This chapter details the various therapeutic options available for the treatment of the novel coronavirus, SARS-CoV-2, that has brought the world to a standstill. As at 3.53 CEST, June 28…
Number of citations: 7 www.sciencedirect.com
BA Aljohani - 2016 - qmro.qmul.ac.uk
Poor quality medicines are a global problem affecting both developed and developing countries. Governments and the health authorities are focusing on the spread of counterfeit …
Number of citations: 3 qmro.qmul.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。